Lipophilicity (LogP) Differentiation: 4-Methyl vs. 4-Chloro-5-Methyl Pyrimidine Analog
The target compound, [1-(4-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol, exhibits a computed LogP of 1.49, which is 0.81 log units lower than the 4-chloro-5-methyl analog (LogP 2.30) . This quantitative difference places the target compound in a more favorable lipophilicity range for central nervous system (CNS) drug discovery, where optimal LogP values typically fall between 2 and 3.5, while the chloro analog approaches the upper boundary often associated with increased metabolic clearance and hERG liability .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.49 |
| Comparator Or Baseline | [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol (CAS 1261229-51-9): LogP = 2.30 |
| Quantified Difference | ΔLogP = -0.81 (target is less lipophilic) |
| Conditions | Computed LogP values derived from standardized algorithmic estimation (ChemSrc database); not experimentally measured. |
Why This Matters
Lower lipophilicity can reduce off-target binding, phospholipidosis risk, and metabolic instability, making the 4-methyl analog more attractive for early-stage hit-to-lead optimization.
